

306-N16B Ionizable Lipid: A Technical Guide to Lung-Selective mRNA Delivery

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Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The **306-N16B** is a novel, synthetic ionizable cationic lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for targeted drug delivery.[1] Its defining characteristic is the ability to formulate LNPs that selectively deliver messenger RNA (mRNA) payloads to the lungs, particularly targeting pulmonary endothelial cells, following systemic intravenous administration.[1][2] This lung-specific tropism represents a significant advancement over conventional LNP systems, which primarily accumulate in the liver and spleen, thereby opening new therapeutic avenues for a range of pulmonary diseases, including genetic disorders like lymphangioleiomyomatosis (LAM) and applications in genome editing.[2]

This technical guide provides a comprehensive overview of the **306-N16B** lipid, detailing its physicochemical properties, mechanism of action, experimental protocols for formulation and analysis, and a summary of its application in preclinical therapeutic models.

Physicochemical and Formulation Characteristics

The unique structure of **306-N16B** is central to its function. Key identification and formulation parameters are summarized below.

Table 1: Core Physicochemical Properties of 306-N16B



Parameter	Value	Reference(s)
CAS Number	2803699-70-7	[1]
Molecular Formula	C75H151N7O4S8	[1]
Molecular Weight	1471.6 g/mol	[1]
Purity	≥98%	N/A
Formulation	Supplied as a solution in ethanol	[1]
Solubility	Soluble in Ethanol and Methanol	[1]
Storage	-20°C	[1]
Stability	≥ 24 months	[1]

Table 2: LNP Formulation and Physicochemical

Characteristics

Parameter	Value	Reference(s)
Lipid Molar Ratio	50:10:38.5:1.5 (306-N16B : DSPC : Cholesterol : DMG-PEG)	[4]
Apparent pKa	Not reported in reviewed literature	
Particle Size (Z-avg)	~100 nm (typical)	[5]
Polydispersity Index (PDI)	<pre>colydispersity Index (PDI)</pre> <pre>< 0.3 (typical for LNP</pre>	
mRNA Encapsulation Efficiency	> 80-90% (typical for LNP formulations)	[6]
Lipid:mRNA Weight Ratio	~10:1 (typical)	[7]
N:P Molar Ratio	~6 (typical)	[7]



Note: Specific quantitative values for pKa, particle size, PDI, and encapsulation efficiency for LNPs formulated exclusively with **306-N16B** were not explicitly detailed in the primary literature reviewed. The values provided are typical for similar LNP systems and are considered industry-standard targets.[5][6][7]

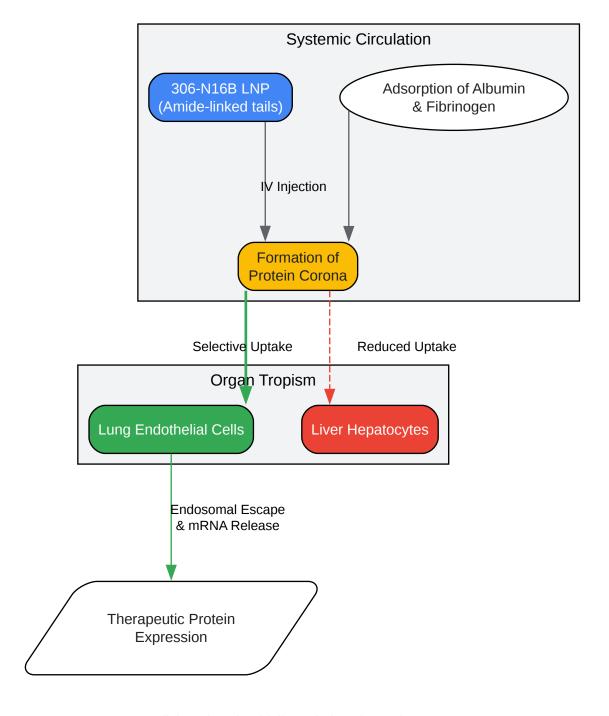
Mechanism of Lung-Selective Targeting

The organ-specific tropism of **306-N16B** LNPs is a departure from the default liver accumulation of many nanoparticle systems. This selectivity is attributed to a combination of its chemical structure and the subsequent biological interactions in circulation.

The core structural feature responsible for lung targeting is the presence of an amide bond in the lipid tail of the N-series lipids, to which **306-N16B** belongs.[3] This contrasts with O-series lipids, such as 306-O12B, which contain an ester bond and preferentially target the liver.[2]

Upon intravenous injection, LNPs are rapidly coated with plasma proteins, forming a "protein corona" that dictates their biological fate. The distinct surface chemistry of **306-N16B** LNPs leads to the adsorption of a unique protein profile. Proteomic analysis has shown that the corona of lung-targeting **306-N16B** LNPs is enriched with proteins like serum albumin and fibrinogen, whereas liver-targeting LNPs tend to adsorb Apolipoprotein E (ApoE), which facilitates uptake by hepatocytes.[2] This differential protein adsorption is believed to mediate the specific uptake by pulmonary endothelial cells.





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Fig. 1: Proposed mechanism for lung-selective targeting of 306-N16B LNPs.

Experimental Protocols

The following sections describe generalized yet detailed protocols for the formulation, characterization, and in vivo evaluation of **306-N16B** LNPs, based on established methodologies in the field.

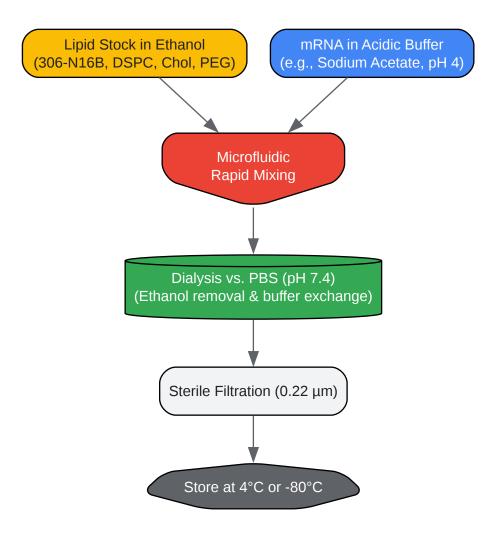


LNP Formulation Protocol (Microfluidic Mixing)

This protocol describes the rapid formulation of LNPs using a microfluidic device, which allows for controlled and reproducible nanoprecipitation.

- Preparation of Stock Solutions:
 - Lipid Phase: Dissolve 306-N16B, DSPC, Cholesterol, and DMG-PEG in 100% ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration is typically between 10-25 mM.
 [4]
 - Aqueous Phase: Dilute the mRNA payload in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate or sodium citrate, pH 4.0) to the desired concentration.[7]
- Microfluidic Mixing:
 - Prime the microfluidic device (e.g., NanoAssemblr Benchtop) with ethanol and then with the aqueous buffer.
 - Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.
 - Pump the lipid-ethanol solution and the mRNA-aqueous solution through separate inlets of the microfluidic mixing cartridge. The rapid mixing induces a change in solvent polarity, causing the lipids to self-assemble and encapsulate the mRNA.
- Purification and Buffer Exchange:
 - Collect the resulting nanoparticle suspension.
 - Dialyze the LNP suspension against sterile phosphate-buffered saline (PBS), pH 7.4, for at least 18 hours using a dialysis cassette (e.g., 10K MWCO) to remove ethanol and exchange the buffer to a physiological pH.
- Sterilization and Storage:
 - Filter the final LNP formulation through a 0.22 μm sterile filter.
 - Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.





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Fig. 2: General workflow for the formulation of 306-N16B LNPs.

LNP Characterization Protocols

- Particle Size and Polydispersity Index (PDI):
 - Dilute the LNP sample in PBS (pH 7.4).
 - Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS) (e.g., Malvern Zetasizer).
 - Acceptable parameters are typically a particle size of 80-150 nm and a PDI < 0.3.[2]
- mRNA Encapsulation Efficiency (EE):

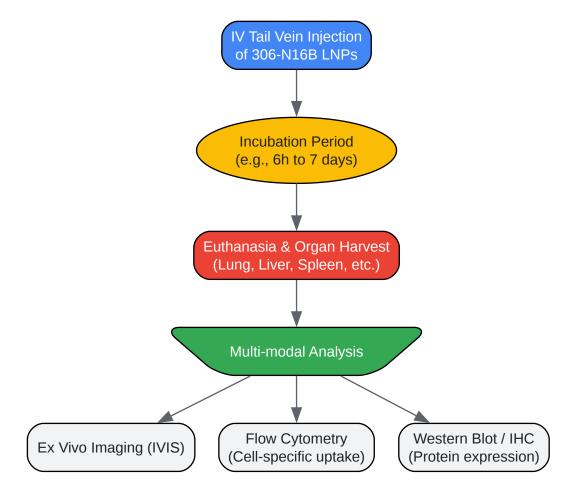


- Use a Quant-iT RiboGreen assay or similar fluorescence-based kit.[8]
- Prepare two sets of LNP samples diluted in TE buffer.
- To one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release all mRNA. This measures total mRNA.[8]
- The other set remains untreated to measure only the free (unencapsulated) mRNA.
- Measure the fluorescence of both sets and a standard curve of free mRNA.
- Calculate EE% using the formula: EE% = (Total mRNA Free mRNA) / Total mRNA * 100.

In Vivo Evaluation Protocol (Murine Model)

- Animal Model: Use appropriate mouse strains (e.g., BALB/c for general expression studies, or transgenic lines like Ai14 for Cre-recombinase studies).[2]
- Administration: Administer the 306-N16B LNP formulation via tail vein injection. Dosages typically range from 0.75 mg/kg to 1.67 mg/kg of total encapsulated RNA.[2][9]
- Time Points: Euthanize animals at desired time points post-injection (e.g., 4-6 hours for peak expression, or longer for therapeutic effect studies).[2]
- Analysis:
 - Biodistribution: Harvest major organs (lung, liver, spleen, heart, kidney), and quantify reporter gene expression (e.g., luciferase, tdTomato) using an in vivo imaging system (IVIS) or by performing quantitative PCR (qPCR) for the delivered mRNA.[2]
 - Cell-Specific Targeting: Prepare single-cell suspensions from harvested lungs and use flow cytometry with cell-specific markers (e.g., CD31 for endothelial cells) to quantify transfection in different cell populations.[2]
 - Protein Expression: Perform Western blot analysis on tissue lysates to confirm the translation of the delivered mRNA into the therapeutic protein.[10]





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Fig. 3: Standard workflow for in vivo evaluation of 306-N16B LNPs.

Applications and In Vivo Efficacy Gene Replacement Therapy for Lymphangioleiomyomatosis (LAM)

306-N16B LNPs have been successfully used in a preclinical model of LAM, a lung disease caused by mutations in the Tsc2 tumor suppressor gene.[3] By formulating LNPs containing both **306-N16B** and the liver-targeting 306-O12B, researchers delivered Tsc2 mRNA to reduce tumor burden in a mouse model of pulmonary LAM, demonstrating a remarkable therapeutic effect.[1][3]

Table 3: In Vivo Efficacy for Cell-Specific Targeting



Payload	Dose	Target Cell Type	% of Target Cells Transfected	Reference
Cre mRNA	0.75 mg/kg	Pulmonary Endothelial Cells	33.6%	[2]
Cre mRNA	0.75 mg/kg	Pulmonary Epithelial Cells	1.5%	[2]
Cre mRNA	0.75 mg/kg	Pulmonary Macrophages	1.9%	[2]

Codelivery of CRISPR/Cas9 for Genome Editing

306-N16B LNPs are also capable of delivering the larger Cas9 mRNA along with a single-guide RNA (sgRNA) for in vivo genome editing.[10] In a study using Ai14 transgenic mice, co-delivery of Cas9 mRNA and sgLoxP via **306-N16B** LNPs successfully activated tdTomato expression.[2] Interestingly, the strong lung selectivity was somewhat diminished during co-delivery, with weak but detectable expression also observed in the liver.[2] This suggests that the cargo type and size may influence the biodistribution profile of the LNP.

Table 4: In Vivo Genome Editing Application

Payload	Dose (Total RNA)	Target	Primary Organ(s) of Activity	Reference
Cas9 mRNA + sgLoxP	1.67 mg/kg	Activate tdTomato expression	Lung (strong), Liver (weak)	[2][10]

Conclusion

The **306-N16B** ionizable lipid is a powerful tool for overcoming a major hurdle in RNA therapeutics: extrahepatic delivery. Its unique amide-based structure facilitates the formation of LNPs that can selectively and efficiently deliver mRNA payloads to the lungs. Preclinical studies have validated its potential for treating genetic lung diseases and for in vivo genome



editing. Further research to elucidate its precise pKa, optimize formulation parameters, and fully understand the LNP-protein corona interactions will continue to refine its application and accelerate the development of novel, lung-targeted mRNA therapies.

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